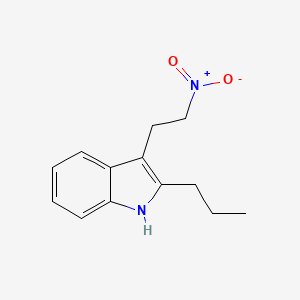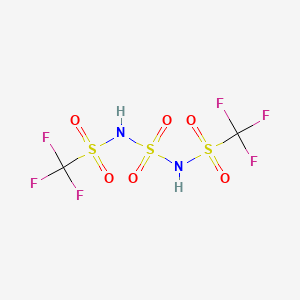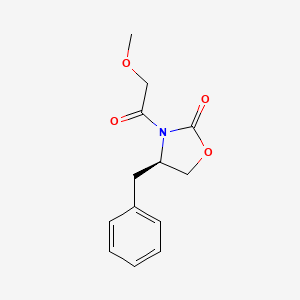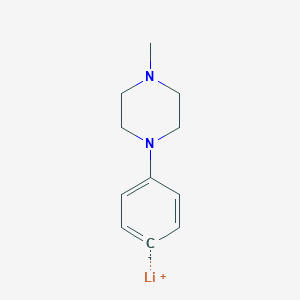![molecular formula C16H27ClN2 B14269714 N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine CAS No. 184886-46-2](/img/structure/B14269714.png)
N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring, a chloroethyl group, and a piperidinyl-propynyl moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.
Step 1 Formation of the Cyclohexanone Derivative: Cyclohexanone is reacted with an appropriate reagent to introduce the chloroethyl group. This can be achieved using reagents like 2-chloroethylamine under controlled conditions.
Step 2 Introduction of the Piperidinyl-Propynyl Group: The intermediate product is then reacted with 3-(piperidin-1-yl)prop-1-yne. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the alkyne, facilitating the nucleophilic attack on the intermediate.
Step 3 Final Product Formation: The final step involves purification and isolation of N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine, typically using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyclohexane ring and the piperidinyl group.
Addition Reactions: The alkyne moiety in the piperidinyl-propynyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophiles: Sodium azide (NaN₃), potassium cyanide (KCN)
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
科学的研究の応用
Chemistry
In organic synthesis, N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
The compound is studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural motifs.
作用機序
The mechanism by which N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine exerts its effects depends on its interaction with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The piperidinyl-propynyl group may interact with specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-1-cyclohexylamine: Lacks the piperidinyl-propynyl group, making it less versatile in reactions.
1-(3-(Piperidin-1-yl)prop-1-yn-1-yl)cyclohexan-1-amine: Lacks the chloroethyl group, affecting its reactivity and potential biological activity.
N-(2-Bromoethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine: Similar structure but with a bromoethyl group, which may alter its reactivity and biological interactions.
Uniqueness
N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
184886-46-2 |
|---|---|
分子式 |
C16H27ClN2 |
分子量 |
282.9 g/mol |
IUPAC名 |
N-(2-chloroethyl)-1-(3-piperidin-1-ylprop-1-ynyl)cyclohexan-1-amine |
InChI |
InChI=1S/C16H27ClN2/c17-11-12-18-16(8-3-1-4-9-16)10-7-15-19-13-5-2-6-14-19/h18H,1-6,8-9,11-15H2 |
InChIキー |
BPPBYGLXKGPHDD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#CCN2CCCCC2)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


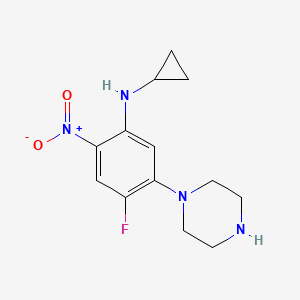
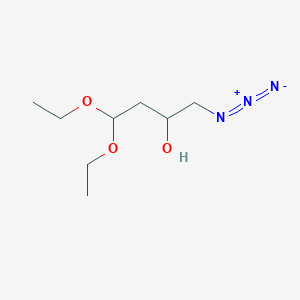
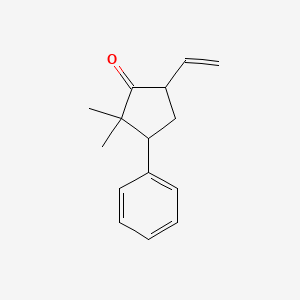
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
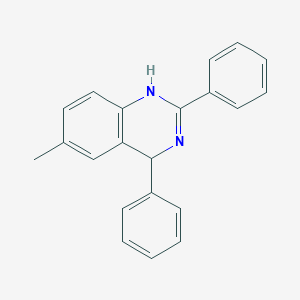
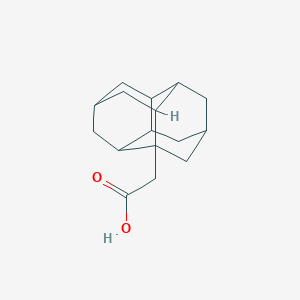
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
